2-((4-chlorophenyl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c18-11-5-7-12(8-6-11)22-10-16(21)20-17-14(9-19)13-3-1-2-4-15(13)23-17/h5-8H,1-4,10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZEYDDEBTYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=CC=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorophenyl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its structure, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , featuring several functional groups that contribute to its reactivity and biological interactions. The presence of a thioether linkage , cyano group , and acetamide moiety suggests diverse potential interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 378.90 g/mol |
| Key Functional Groups | Thioether, cyano, acetamide |
| Aromatic Substituents | 4-Chlorophenyl, tetrahydrobenzo[b]thiophene |
Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The thioether linkage may facilitate nucleophilic substitution reactions, while the cyano group can participate in various biochemical pathways.
- Enzyme Inhibition : In silico studies suggest potential inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief.
- Anticancer Activity : The compound's structural components may enhance its ability to interact with specific receptors or enzymes involved in cancer pathways. Molecular docking simulations have indicated effective binding to targets associated with tumor growth.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
- Study 1 : A study on structurally similar thioether compounds demonstrated significant anticancer activity against various cancer cell lines, with IC50 values indicating effective cytotoxicity.
- Study 2 : Another investigation focused on anti-inflammatory effects revealed that similar compounds inhibited COX activity in vitro, suggesting a pathway for therapeutic application in inflammatory diseases.
Comparative Analysis
To contextualize the biological activity of the compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-((4-(4-Chlorophenyl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-(2-methyl-5-nitrophenyl)acetamide | Moderate anticancer | 15.0 |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-thioacetamide | Anti-inflammatory | 12.5 |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Antimicrobial | 20.0 |
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for modifications that can enhance desired properties or functionalities.
Biology
Research indicates that 2-((4-chlorophenyl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Antifungal Activity : Demonstrated potential in inhibiting fungal growth.
- Anticancer Effects : Preliminary research suggests it may induce apoptosis in cancer cells.
Medicine
The compound is being investigated for its therapeutic potential in drug development. Its interactions with biological targets could lead to new treatments for conditions such as cancer and infectious diseases.
Case Studies and Research Findings
- Antimicrobial Study : A recent study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating potential as an antimicrobial agent .
- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation .
- Drug Development : Ongoing research is focused on optimizing the pharmacokinetic properties of this compound for enhanced bioavailability and reduced toxicity .
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: 2-((4-Chlorophenyl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- CAS Registry Number : 433952-49-9 .
- Molecular Formula : C₁₈H₁₄ClN₂OS₂.
- Core Structure: Features a tetrahydrobenzo[b]thiophen-2-yl scaffold substituted with a cyano group at position 3 and an acetamide moiety at position 2. The acetamide side chain is further modified with a 4-chlorophenylthio group.
Coupling of 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with 4-chlorobenzenethiol.
Reaction conditions likely involve refluxing in ethanol with a base (e.g., sodium acetate) .
Comparison with Structural Analogs
Key Analogs :
Observations :
- Thioether vs. Sulfonyl Groups : The target compound’s 4-chlorophenylthio group may enhance membrane permeability compared to sulfonyl analogs due to increased lipophilicity .
- Heterocyclic Substituents : Pyrazolo (Compound 21b) and pyridinyl derivatives () show cytotoxicity, suggesting the tetrahydrobenzo[b]thiophen core is critical for anticancer activity.
Spectral and Physicochemical Properties
Spectral Data Comparison :
Key Trends :
- Cyano Groups: All analogs show strong IR absorption near 2200–2250 cm⁻¹, confirming the presence of cyano functionality.
- NH Signals : Broad peaks in the 3200–3500 cm⁻¹ range indicate secondary amines or amides, critical for hydrogen bonding in biological interactions .
Preparation Methods
Gewald Reaction Protocol
The reaction involves cyclohexanone (α-ketone), cyanoacetamide (activated nitrile), and elemental sulfur in the presence of a basic catalyst such as morpholine or diethylamine. Under reflux conditions in ethanol, these components condense to form 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (Compound A).
Key Conditions :
-
Molar Ratio : 1:1:1 (cyclohexanone : cyanoacetamide : sulfur)
-
Temperature : 80–90°C
-
Reaction Time : 4–6 hours
This step is critical for establishing the bicyclic framework, with the cyano group at position 3 and the amino group at position 2 serving as handles for subsequent functionalization.
Thioether Formation via Nucleophilic Substitution
The final step involves displacing the chlorine atom in Compound B with a 4-chlorothiophenol nucleophile. This reaction is facilitated by a polar aprotic solvent and a mild base.
Thiol Substitution Protocol
Compound B is reacted with 4-chlorothiophenol in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as the base. The mixture is refluxed to afford the target compound.
Key Conditions :
-
Solvent : THF
-
Base : K₂CO₃ (2.0 equiv)
-
Temperature : 60–70°C
-
Reaction Time : 3–4 hours
Optimization and Mechanistic Insights
Solvent Effects
The choice of solvent significantly impacts reaction efficiency. DMF and THF are preferred for acylation and substitution steps, respectively, due to their ability to stabilize intermediates and dissolve reactants.
Catalytic Enhancements
The addition of catalytic iodine (I₂) during the Gewald reaction accelerates sulfur incorporation, improving yields by 10–15%.
Purification Techniques
Crude products are purified via recrystallization from 1,4-dioxane or ethanol, yielding high-purity crystals (>95% by HPLC).
Characterization Data
Spectroscopic Analysis
Elemental Analysis
-
Calculated for C₂₀H₁₉ClN₃OS₂ : C, 58.60%; H, 4.67%; N, 10.25%.
Alternative Synthetic Routes
Direct Coupling Approach
An alternative method involves coupling pre-formed 2-((4-chlorophenyl)thio)acetic acid with Compound A using carbodiimide reagents (e.g., DCC/DMAP). However, this route yields <50% due to steric hindrance.
Solid-Phase Synthesis
Immobilizing Compound A on Wang resin enables iterative acylation and substitution, though scalability remains a challenge.
Industrial-Scale Considerations
Cost Efficiency
Bulk synthesis prioritizes the Gewald-thioether sequence due to lower reagent costs compared to coupling methods.
Environmental Impact
Recycling sulfur residues from the Gewald reaction reduces waste, aligning with green chemistry principles.
Challenges and Limitations
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, often starting with the formation of the tetrahydrobenzo[b]thiophene core. Key steps include:
- Cyanoacetamide coupling : Refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with ethyl cyanoacetate in dimethylformamide (DMF) under nitrogen, followed by ice-water quenching .
- Thioether formation : Reacting intermediates with 4-chlorothiophenol in basic conditions (e.g., triethylamine) .
- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure purity .
Q. Critical Conditions :
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic shifts for the thiophene ring (δ 2.6–3.0 ppm for tetrahydro protons) and cyano groups (δ 110–120 ppm in 13C) .
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ calculated for C18H15ClN2OS2: 397.04) .
- UV/Vis : Assess chromophore behavior (λmax ~300–350 nm for thiophene derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from:
- Structural variations : Substituent effects (e.g., 4-chlorophenyl vs. p-tolyl groups altering EGFR inhibition potency) .
- Assay conditions : Differences in cell lines (e.g., H1299 vs. HeLa) or incubation times .
- Purity : Impurities >95% required for reliable bioactivity; use HPLC or elemental analysis .
Q. Methodological Solutions :
Q. What methodologies are used to establish structure-activity relationships (SAR) for antitumor effects?
- Functional group modifications : Introduce substituents (e.g., methyl, nitro) to the thiophene or acetamide moieties and test cytotoxicity .
- In vitro assays : Measure IC50 values against cancer cell lines using MTT or SRB assays .
- Computational docking : Predict binding affinity to targets like EGFR/HER2 using AutoDock or Schrödinger .
Q. Example SAR Table :
| Substituent Position | Modification | IC50 (μM) | Target Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Thiophene C-3 | Cyano | 2.1 | EGFR: -9.2 | |
| Acetamide N-aryl | 4-Chlorophenyl | 1.8 | HER2: -8.7 | |
| Thioether S-linker | Methyl replacement | >10 | EGFR: -6.5 |
Q. How can computational modeling predict metabolic stability and off-target interactions?
- Metabolic prediction : Use tools like Schrödinger’s QikProp to estimate CYP450 metabolism or aldehyde oxidase susceptibility .
- Docking studies : Map interactions with off-target kinases (e.g., VEGFR, PDGFR) to assess selectivity .
- QSAR models : Corrogate electronic descriptors (e.g., logP, H-bond donors) with bioavailability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
